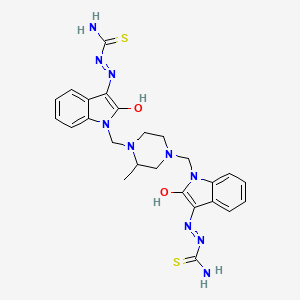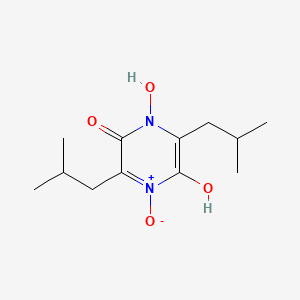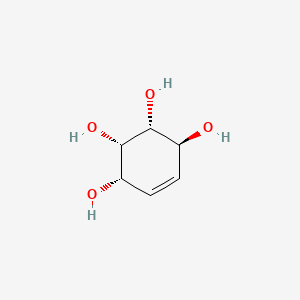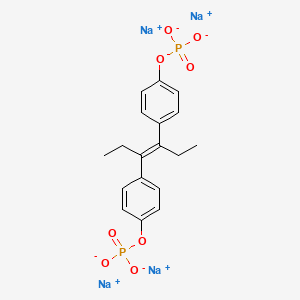
Fosfestrol Sodium
Overview
Description
Fosfestrol Sodium, also known as Diethylstilbestrol Sodium, is a synthetic nonsteroidal estrogen used in scientific research applications. It is a white crystalline powder that is soluble in water and ethanol, and is most commonly found in the form of its sodium salt. This compound is used in a variety of scientific research fields such as endocrinology, reproductive biology, and pharmacology.
Scientific Research Applications
Analytical Method Development : A study by Themelis et al. (2005) developed a capillary electrophoretic method for determining fosfestrol in pharmaceutical formulations. This method optimized variables like carrier ion concentration and applied voltage, achieving linearity in the analyte range of 3-150 mg/L with a detection limit of 1 mg/L.
Efficacy in Prostate Cancer : Kalaiyarasi et al. (2019) investigated the outcomes of metastatic castration-resistant prostate cancer patients treated with fosfestrol in a resource-limited setting. They found that oral fosfestrol is an effective, affordable, and safe option for managing metastatic prostate cancer after the first-line complete androgen blockade. This study highlighted its potential in resource-challenged settings Kalaiyarasi et al. (2019).
Pharmacokinetics in Dialysis Patients : Hatori et al. (2001) explored the pharmacokinetics of fosfestrol in chronic hemodialysis patients with prostate cancer. Since there had been few reports of its use in such patients, this study provided new insights into how fosfestrol behaves pharmacokinetically in this specific population Hatori et al. (2001).
Potential against Lung Cancer : A study by Mishra and Srivastava (2018) considered fosfestrol as a potent drug candidate against non-small cell lung cancer (NSCLC). They found that fosfestrol effectively blocked protein functions relevant to NSCLC, suggesting its potential for further clinical trials Mishra & Srivastava (2018).
Combination Therapy for Prostate Cancer : Azuma et al. (2008) evaluated the therapeutic value and safety profile of a combination of etoposide and fosfestrol for treating hormone-refractory prostate cancer. They found the regimen to be active and tolerable, significantly impacting patients' quality of life Azuma et al. (2008).
Flow Injection Analysis Method : Tzanavaras et al. (2002) reported a new flow injection method for spectrophotometric determination of fosfestrol in pharmaceutical formulations, based on on-line hydrolysis by alkaline phosphatase. This method was precise and allowed up to 40 samples per hour to be analyzed Tzanavaras et al. (2002).
Mechanism of Action
Target of Action
Fosfestrol Sodium is an estrogen medication . It primarily targets the estrogen receptors , which are the biological targets of estrogens like estradiol . It is an agonist of these receptors .
Mode of Action
This compound acts as a prodrug of diethylstilbestrol . Its mechanism of action is due to its ability to slow down the growth and spread of prostate cancer in men by blocking the effects of testosterone, which can stimulate the growth of prostate cancer cells .
Biochemical Pathways
This compound affects the androgen signaling pathway . It alters the pituitary axis, adrenal secretion, and 5-alpha reductase activity . By blocking the effects of testosterone, it inhibits the growth of prostate cancer cells .
Pharmacokinetics
This compound is given by slow intravenous infusion once per day to once per week or by mouth once per day . It is administered at a dosage of 600 to 1200 mg/day by slow intravenous infusion over a period of 1 hour for a treatment duration of 5 to 10 days in men with prostate cancer . Following this, it is given at a dose of 300 mg/day for 10 to 20 days . Maintenance doses of this compound of 300 to 600 mg may be given four times per week .
Result of Action
The action of this compound results in a decrease in the growth and spread of prostate cancer cells . It can help to shrink tumors, relieve symptoms such as pain and difficulty urinating, and improve the overall quality of life for men with advanced prostate cancer .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fosfestrol Sodium plays a significant role in biochemical reactions by acting as an agonist of the estrogen receptor. This interaction is crucial for its therapeutic effects. Upon administration, this compound is converted into diethylstilbestrol, which then binds to estrogen receptors. This binding leads to the modulation of various biochemical pathways, including the inhibition of gonadotropin release from the pituitary gland. Additionally, this compound interacts with proteins such as sex hormone-binding globulin, which influences its bioavailability and activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways. Specifically, this compound influences the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the synthesis of DNA, RNA, and proteins. These changes are mediated through its interaction with estrogen receptors, leading to downstream effects on gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to diethylstilbestrol, which then binds to estrogen receptors. This binding triggers a cascade of molecular events, including the activation or inhibition of specific genes. This compound acts as an agonist of the estrogen receptor, leading to the suppression of testosterone levels in men. This suppression is achieved through the inhibition of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and gradual degradation, which influences its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, leading to sustained suppression of testosterone levels and continuous inhibition of prostate cancer cell proliferation. Prolonged exposure to this compound may also result in the development of resistance in some cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostate cancer cell growth without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including cardiovascular complications and thromboembolic events. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. Upon administration, it undergoes enzymatic conversion to diethylstilbestrol, which then exerts its effects on estrogen receptors. This conversion is facilitated by enzymes such as phosphatases. Additionally, this compound influences metabolic flux by altering the levels of various metabolites involved in estrogen signaling pathways. These changes in metabolic pathways contribute to its therapeutic efficacy and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is distributed throughout the body, with a particular affinity for prostate tissue. This compound is transported across cell membranes by estrogen transporters and binds to sex hormone-binding globulin, which regulates its bioavailability. This distribution pattern ensures that the compound reaches its target tissues and exerts its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with estrogen receptors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of this compound ensures that it can effectively modulate gene expression and cellular processes .
properties
IUPAC Name |
tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAXRQNRRXUMY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963762 | |
| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4719-75-9 | |
| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1228375.png)


![1-[4-[[4-[[(2-Methoxyanilino)-sulfanylidenemethyl]amino]cyclohexyl]methyl]cyclohexyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1228382.png)
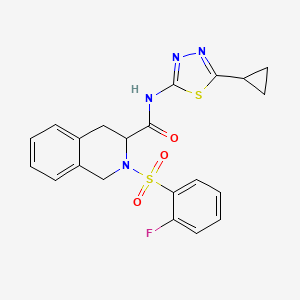
![2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B1228384.png)
![5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1228386.png)
![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)
